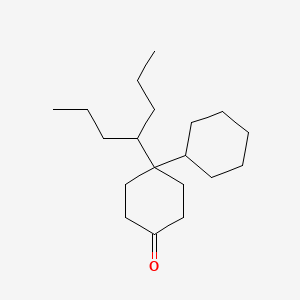

4'-Heptylbi(cyclohexyl)-4-one

Description

These compounds, such as butyl-, pentyl-, ethyl-, and tolyl-substituted bicyclohexyl-4-ones, are critical intermediates in liquid crystal synthesis and specialty chemicals. The heptyl derivative, with a longer alkyl chain, is hypothesized to exhibit distinct physical and chemical behaviors compared to its shorter-chain counterparts, including higher molecular weight, altered solubility, and modified phase transitions .

Properties

CAS No. |

914221-50-4 |

|---|---|

Molecular Formula |

C19H34O |

Molecular Weight |

278.5 g/mol |

IUPAC Name |

4-cyclohexyl-4-heptan-4-ylcyclohexan-1-one |

InChI |

InChI=1S/C19H34O/c1-3-8-16(9-4-2)19(14-12-18(20)13-15-19)17-10-6-5-7-11-17/h16-17H,3-15H2,1-2H3 |

InChI Key |

ZSSYHPOIFZEUCK-UHFFFAOYSA-N |

SMILES |

CCCC(CCC)C1(CCC(=O)CC1)C2CCCCC2 |

Canonical SMILES |

CCCC(CCC)C1(CCC(=O)CC1)C2CCCCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Compounds:

- 4'-Butylbi(cyclohexyl)-4-one (CAS 92413-47-3)

- trans-4'-Pentylbi(cyclohexan)-4-one (CAS 84868-02-0)

- 4'-Ethylbi(cyclohexyl)-4-one (CAS 150763-13-6)

Physical and Chemical Properties:

Key Findings:

- Chain Length Effects : Increasing alkyl chain length (ethyl → butyl → pentyl) correlates with higher molecular weight and boiling points, as seen in the butyl derivative’s elevated boiling point (327.8°C) . The heptyl analog is expected to follow this trend, with even higher thermal stability.

- Applications : The butyl variant is a key intermediate in liquid crystal displays (LCDs), while shorter-chain derivatives like ethyl may have niche roles due to lower molecular complexity .

Comparison with Aromatic-Substituted Bicyclohexyl-4-ones

Key Compound:

- trans-4'-(p-Tolyl)-[1,1'-bi(cyclohexyl)]-4-one (CAS 125962-80-3)

Key Findings:

- Aromatic vs. Alkyl Substituents : The tolyl group introduces rigidity, raising the melting point (123°C) compared to alkyl-substituted analogs (e.g., butyl: 42–46°C). This enhances thermal stability for high-temperature applications .

- Hazards : The tolyl derivative is classified as a skin/eye irritant and respiratory hazard, requiring stringent handling protocols .

Comparison with Monocyclohexyl Ketones

Key Compound:

- 4-Heptylcyclohexanone (CAS 16618-75-0)

| Property | 4-Heptylcyclohexanone |

|---|---|

| Molecular Formula | C₁₃H₂₄O |

| Molecular Weight | 196.33 |

| Hazards | No significant hazards |

Key Findings:

- Structural Impact: The monocyclic structure of 4-heptylcyclohexanone reduces molecular complexity, resulting in lower molecular weight (196.33 vs. ~250–270 for bicyclic analogs) and fewer industrial applications .

- Safety Profile : Unlike bicyclic derivatives, this compound lacks significant hazards, simplifying handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.